N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3-chlorophenyl group and a pyrimidinyl substituent.
Properties
Molecular Formula |
C17H19ClN6O2 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H19ClN6O2/c18-13-3-1-4-14(11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-19-5-2-6-20-16/h1-6,11H,7-10,12H2,(H,21,26)(H,22,25) |
InChI Key |
GEQNSBHEKZGRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Activities
Research has indicated that N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been shown to interact with gamma-aminobutyric acid receptors, suggesting potential applications in treating neurological disorders by modulating neuronal excitability and neurotransmission.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, likely due to its ability to interfere with cellular processes by binding to specific enzymes or receptors involved in tumor growth .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be explored for potential use in treating infections .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the Piperazine Ring : Utilizing appropriate precursors to construct the piperazine framework.
- Introduction of the Pyrimidine Moiety : This can be achieved through cyclization reactions involving pyrimidine derivatives.
- Amidation Reaction : The final step often involves forming the amide bond with an appropriate carboxylic acid derivative.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by the compound.
Pathways: Explore signaling pathways influenced by its binding or enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several piperazine-carboxamide derivatives, differing primarily in aryl substituents and secondary functional groups. Key analogues include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C17H18ClN7O2.
Key Observations:
Substituent Effects on Physicochemical Properties :
- Chlorophenyl (3-Cl or 4-Cl) substituents are associated with moderate melting points (142–171°C) and yields (49–70%) in related compounds .
- Bulkier groups like trifluoromethyl (CF3) or pyrimidinyl increase molecular weight but may reduce solubility compared to methyl/ethyl substituents .
Biological Activity Trends :
- Compounds with 4-chlorophenyl groups (e.g., 4s, 4t) demonstrated local anesthetic activity in rabbit corneal reflex and rat skin infiltration tests .
- Pyrimidinyl and triazolyl substituents (as in and ) may enhance target selectivity, though specific data for the target compound are unavailable .
Example Protocol from :
Reagents: N-Chloroacetyl-3-chloroaniline, 4-(pyrimidin-2-yl)piperazine, K2CO3, acetone.
Procedure: Reflux for 6–8 hours, followed by ice-water quenching and recrystallization.
Yield: Not reported for the target compound but ~55–70% in analogous reactions [[1, 12]].
Structure-Activity Relationship (SAR) Insights
- Piperazine Ring Modifications :
- Aryl Group Position: 3-Chlorophenyl vs.
Biological Activity
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound belonging to the class of piperazine derivatives, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.8 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a chlorophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Related Piperazine Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| SL-01 | Lung Cancer | Induces apoptosis via caspase activation | |
| Compound X | Breast Cancer | Inhibits tumor growth by targeting Bcl-2 |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. In vitro studies reveal that piperazine derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Table 2: Antimicrobial Efficacy of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound Y | E. coli | 32 µg/mL | |
| Compound Z | S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Modifications to the piperazine or pyrimidine rings can enhance potency and selectivity for specific biological targets. For example, substituents on the chlorophenyl group have been shown to affect binding affinity to various receptors, including those involved in cancer progression and inflammation .
Case Study 1: Anticancer Efficacy in Animal Models
In a study evaluating the anticancer efficacy of this compound in xenograft models, the compound demonstrated significant tumor reduction compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Inhibition of Enzyme Activity
Another study investigated the enzyme inhibitory effects of this compound on acetylcholinesterase (AChE), revealing potent inhibition comparable to established AChE inhibitors. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization: Substitution of the piperazine ring with a pyrimidin-2-yl group via nucleophilic aromatic substitution under basic conditions .
- Amide Bond Formation: Coupling of the 3-chlorophenylamine moiety to the carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization to achieve >95% purity .
Optimization Tips: - Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
Advanced: How can computational docking tools like AutoDock Vina predict the binding affinity of this compound with dopamine receptors?
Answer:
AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to predict ligand-receptor interactions:
Target Preparation: Retrieve the dopamine D3 receptor structure (PDB ID: 3PBL) and prepare it by removing water molecules and adding polar hydrogens.
Ligand Preparation: Generate 3D conformers of the compound using tools like OpenBabel, ensuring proper protonation states.
Grid Box Setup: Define the binding site (e.g., residues within 10 Å of the cocrystallized ligand).
Docking Parameters: Use default settings with exhaustiveness = 20 for thorough sampling.
Validation: Compare results with experimental binding assays (e.g., radioligand displacement) to resolve discrepancies .
Structural Analysis: What crystallographic techniques are recommended for resolving the three-dimensional structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in methanol/water). Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL yields R-factors < 0.06 .
- Key Parameters: Monoclinic space group P2₁/c, unit cell dimensions a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5° .
- Complementary Techniques: Pair with DFT calculations (e.g., Gaussian09) to validate bond lengths and angles.
Purity Assessment: Which analytical methods are most effective for evaluating the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time ~8.2 min .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 318.0874) with <2 ppm error.
- Stability Studies: Store at -20°C under argon. Assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Pharmacological Evaluation: What in vitro and in vivo models are suitable for assessing this compound’s anticancer potential?
Answer:
- In Vitro:
- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HepG2).
- Target Engagement: Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- In Vivo:
Data Contradictions: How should researchers address discrepancies between computational docking predictions and experimental binding assay results?
Answer:
- Re-evaluate Parameters: Adjust AutoDock Vina’s exhaustiveness or grid box size to explore alternative binding poses .
- Solvent Effects: Include explicit water molecules or use molecular dynamics (MD) simulations (e.g., GROMACS) to account for solvent interactions.
- Experimental Validation: Perform saturation transfer difference (STD) NMR or surface plasmon resonance (SPR) to confirm binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
